molecular formula C10H9NO5 B8747181 3-[(5-Nitrofuryl)methylene]-2,4-pentanedione

3-[(5-Nitrofuryl)methylene]-2,4-pentanedione

Cat. No. B8747181
M. Wt: 223.18 g/mol
InChI Key: IFWNPTXNTNCGTO-UHFFFAOYSA-N
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Patent
US05185370

Procedure details

A solution containing 2.43 g of 5-nitro-2-furanecarboxaldehyde diacetate, 1.5 g of 2,4-pentanedione and 0.1 g of water in 5 ml of tetrahydrofurane was saturated with hydrogen chloride gas at 20° C. The mixture was stirred for 1 h and evaporated to dryness in vacuo. The product was recrystallized from acetic acid. Yield 0.1 g, mp 117°-120° C.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.[N+:9]([C:12]1[O:16][C:15]([CH:17]=O)=[CH:14][CH:13]=1)([O-:11])=[O:10].[CH3:19][C:20](=[O:25])[CH2:21][C:22](=[O:24])[CH3:23].O.Cl>O1CCCC1>[N+:9]([C:12]1[O:16][C:15]([CH:17]=[C:21]([C:20](=[O:25])[CH3:19])[C:22](=[O:24])[CH3:23])=[CH:14][CH:13]=1)([O-:11])=[O:10] |f:0.1.2|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.[N+](=O)([O-])C1=CC=C(O1)C=O
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0.1 g
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from acetic acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.